![molecular formula C14H21NO3 B1274555 3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid CAS No. 435345-30-5](/img/structure/B1274555.png)

3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

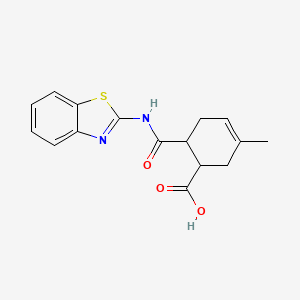

The synthesis of derivatives of 3-amino-3-phenylpropanoic acid and related compounds has been explored in various studies. For instance, the synthesis of N,N-disubstituted β-amino acids with thiazole and aromatic substituents was achieved using the Hantzsch method, starting from N-phenyl-N-thiocarbamoyl-β-alanine, leading to compounds with antimicrobial activity and growth-promoting effects on rapeseed . Analogously, a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were synthesized for their EP3 antagonist activity, with some showing efficacy against PGE(2)-induced uterine contraction in rats . Optically active analogs of these compounds were also synthesized, with a focus on metabolic stability and biological evaluation, highlighting the importance of rational drug design . Additionally, the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives was described, utilizing strategies such as the use of O-(mesitylsulfonyl)hydroxylamine and iminoiodane reagents .

Molecular Structure Analysis

The molecular structure of unnatural amino acids like 3-amino-3-(4-fluorophenyl)propionic acid has been studied using DFT and zwitterion models, aided by IR and Raman spectroscopy. These studies have revealed intra- and intermolecular hydrogen bonds, with the zwitterionic dimer structure being particularly stable. Electronic properties computed from NBO, AIM, and NCI methods have characterized the hydrogen bonds as medium strong .

Chemical Reactions Analysis

The chemical reactivity of 3-amino-3-phenylpropanoic acid derivatives has been explored in various contexts. For example, the synthesis of 4-(3-amino-2-carboxy phenyl) butanoic acid involved nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, indicating a multi-step process suitable for industrial-scale production . Similarly, the synthesis of 3,4-disubstituted aminobutyric acids involved hydrolysis of oxopyrrolidinecarboxylic acids, leading to the preparation of targeted γ-aminobutyric acid hydrochlorides .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often determined by their functional groups and molecular structure. For instance, the crystal structure analysis of methyl 2-hydroxyimino-3-phenyl-propionate, a precursor of α-amino acids, revealed intermolecular hydrogen bonds, which can influence the compound's solubility and stability . The synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, involved diastereoselective cyanohydrin formation, which is indicative of the compound's chiral nature and potential for specific biological interactions .

Applications De Recherche Scientifique

-

Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives

- Application : These derivatives are used as SHP1 activators. SHP1 is a protein tyrosine phosphatase that negatively regulates several signaling pathways responsible for pathological cell processes in cancers .

- Method : The study reported a series of 3-amino-4,4-dimethyl lithocholic acid derivatives as SHP1 activators .

- Results : The most potent compounds showed low micromolar activating effects (EC 50: 1.54–2.10 μM) for SHP1, with 7.63–8.79-fold maximum activation and significant selectivity over the closest homologue SHP2 (>32-fold). These compounds showed potent anti-tumor effects with IC 50 values of 1.65–5.51 μM against leukemia and lung cancer cells .

-

Biological Potential of Indole Derivatives

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .

- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Biosynthesis of 3-Aminopropionic Acid from Fumaric Acid

- Application : 3-Aminopropionic acid (3-APA) has wide applications in food, cosmetics, pharmaceuticals, chemical, and polymer industries .

- Method : This study aimed to develop an eco-friendly whole-cell biocatalytic process for the bio-production of 3-APA from fumaric acid (FA) using Bacillus megaterium .

- Results : The study does not provide specific results or outcomes .

- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Antimicrobial Candidates

- Application : These derivatives are synthesized as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .

- Method : The study reports the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .

- Results : The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . Hydrazones containing heterocyclic substituents showed the most potent and broad-spectrum antimicrobial activity .

- One-Pot Biosynthesis of 3-Aminopropionic Acid from Fumaric Acid Using Recombinant Bacillus megaterium

- Application : 3-Aminopropionic acid (3-APA) has wide applications in food, cosmetics, pharmaceuticals, chemical, and polymer industries . This study aimed to develop an eco-friendly whole-cell biocatalytic process for the bio-production of 3-APA from fumaric acid (FA) using Bacillus megaterium .

- Method : A dual-enzyme cascade route with aspartate-1-decarboxylases (ADC) from Bacillus subtilis and native aspartate ammonia-lyase (AspA) was developed . Divergent catalytic efficiencies between these two enzymes led to an imbalance between both enzyme reactions . In order to coordinate AspA and ADC expression levels, gene mining, optimization, and duplication strategies were employed . Additionally, culture cultivation conditions and biocatalysis process parameters were optimized .

- Results : A maximum 3-APA titer was obtained (11.68±0.26 g/L) with a yield of 0.78 g/g under the following optimal conditions: 45 °C, pH 6.0, and 15 g/L FA . This study established a biocatalysis process for the production of 3-APA from FA using the whole cells of the recombinant B. megaterium .

Propriétés

IUPAC Name |

3-amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-10(2)7-8-18-12-5-3-11(4-6-12)13(15)9-14(16)17/h3-6,10,13H,7-9,15H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOKEQAYQSYQPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389840 |

Source

|

| Record name | 3-amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid | |

CAS RN |

435345-30-5 |

Source

|

| Record name | 3-amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)